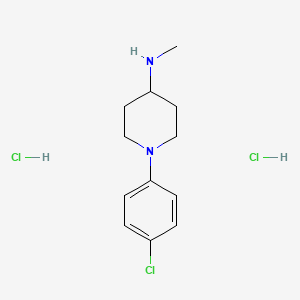
1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the 4-chlorophenyl group and the piperidine ring structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and N-methylpiperidine.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with N-methylpiperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs for neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorophenyl)piperazine: Shares the chlorophenyl group but has a different ring structure.
N-methylpiperidine: Lacks the chlorophenyl group but has a similar piperidine ring.
4-chlorobenzaldehyde: Contains the chlorophenyl group but lacks the piperidine ring.
Uniqueness
1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to the combination of the 4-chlorophenyl group and the N-methylpiperidine ring. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C12H19Cl3N2 |
|---|---|
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H17ClN2.2ClH/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12;;/h2-5,11,14H,6-9H2,1H3;2*1H |
Clé InChI |
TZRBTQGNBNCPHB-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCN(CC1)C2=CC=C(C=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


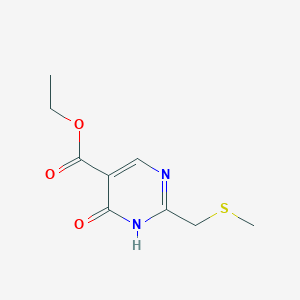
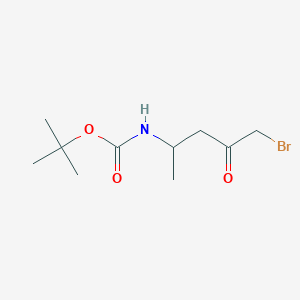
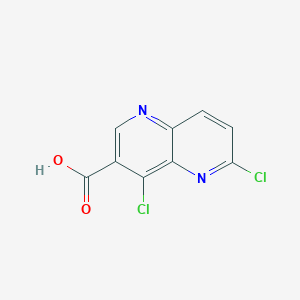
![N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13478384.png)
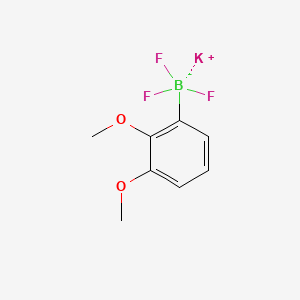
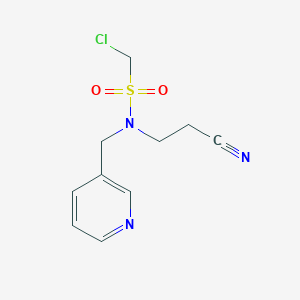
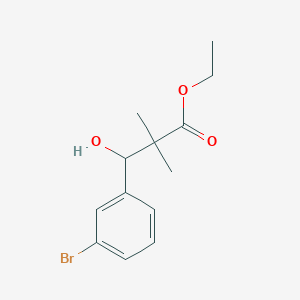
![4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B13478404.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)
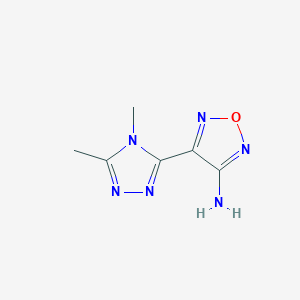
![4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid](/img/structure/B13478448.png)

![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)
